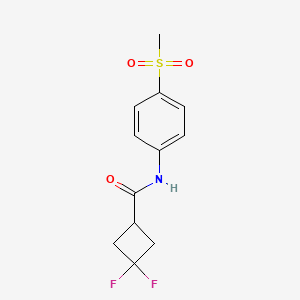
3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide is a synthetic organic compound with the molecular formula C12H13F2NO3S It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and carboxamide groups, along with a 4-methylsulfonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of an alkene with a suitable dienophile.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide (CF2HI) under basic conditions.
Attachment of the 4-Methylsulfonylphenyl Group: This step involves the coupling of the cyclobutane intermediate with 4-methylsulfonylphenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid intermediate to the carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.
Industrial Applications: It can be used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The 4-methylsulfonylphenyl group can contribute to the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-N-(4-methylphenyl)cyclobutane-1-carboxamide: Similar structure but lacks the sulfonyl group.
3,3-Difluoro-N-(4-methoxyphenyl)cyclobutane-1-carboxamide: Similar structure but has a methoxy group instead of a sulfonyl group.
3,3-Difluoro-N-(4-chlorophenyl)cyclobutane-1-carboxamide: Similar structure but has a chloro group instead of a sulfonyl group.
Uniqueness
3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide is unique due to the presence of the 4-methylsulfonylphenyl group, which can impart distinct chemical and biological properties. The sulfonyl group can enhance the compound’s solubility, stability, and binding interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3,3-difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3S/c1-19(17,18)10-4-2-9(3-5-10)15-11(16)8-6-12(13,14)7-8/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXGAQRKLHRRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













